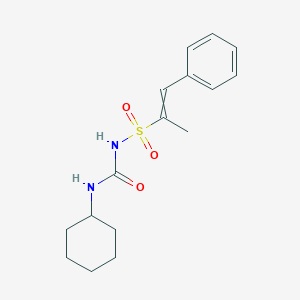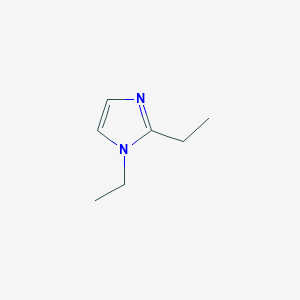![molecular formula C17H22O2 B14641553 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde CAS No. 56075-05-9](/img/structure/B14641553.png)
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 3,7-dimethylocta-2,6-dien-1-yl group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzoic acid.
Reduction: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, known for its pleasant floral aroma and use in perfumes.
Nerol: Another isomer of geraniol with similar applications in fragrances.
Geranyl acetate: An ester derivative used in flavorings and fragrances.
Uniqueness
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is unique due to the presence of both the benzaldehyde and 3,7-dimethylocta-2,6-dien-1-yl moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
56075-05-9 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4-(3,7-dimethylocta-2,6-dienoxy)benzaldehyde |
InChI |
InChI=1S/C17H22O2/c1-14(2)5-4-6-15(3)11-12-19-17-9-7-16(13-18)8-10-17/h5,7-11,13H,4,6,12H2,1-3H3 |
InChI Key |
RFROFSRVRIXOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC=C(C=C1)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
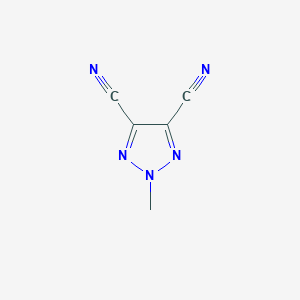
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
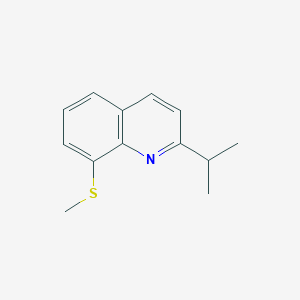
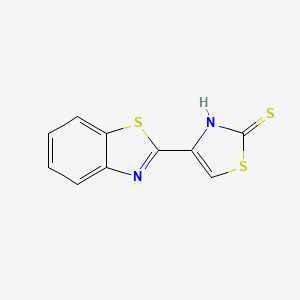
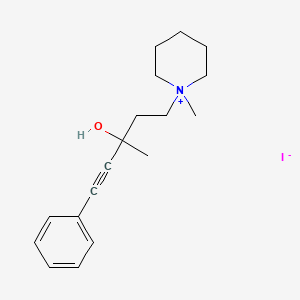
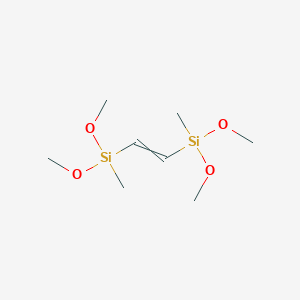
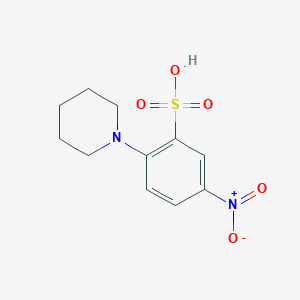
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)

